Methyl n-(2,4-dinitrophenyl)glycinate
Description
Methyl N-(2,4-dinitrophenyl)glycinate is a glycine derivative characterized by a 2,4-dinitrophenyl (DNP) group attached to the amino nitrogen of glycine, with a methyl ester at the carboxyl terminus. Its molecular formula is C₉H₈N₃O₆, and its CAS registry number is 1084-76-0 . The compound’s structure (Figure 1) features two nitro groups at the 2- and 4-positions of the phenyl ring, which confer strong electron-withdrawing properties. These nitro groups enhance electrophilicity, making the compound reactive in nucleophilic substitution and coordination chemistry . It is primarily used in research settings, including the synthesis of coordination complexes (e.g., Fe(II) Schiff base complexes) and as a precursor in biochemical labeling studies .
Properties
CAS No. |
5310-51-0 |
|---|---|
Molecular Formula |
C9H9N3O6 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
methyl 2-(2,4-dinitroanilino)acetate |
InChI |
InChI=1S/C9H9N3O6/c1-18-9(13)5-10-7-3-2-6(11(14)15)4-8(7)12(16)17/h2-4,10H,5H2,1H3 |
InChI Key |
UGQLSPNTUYLLSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of Methyl N-(2,4-dinitrophenyl)glycinate include derivatives with modified aryl groups or sulfonyl substituents (Table 1).
Key Insights :
- Electron-withdrawing vs. donating groups : The 2,4-dinitrophenyl group’s nitro substituents enhance electrophilicity, enabling reactions with nucleophiles like hydrazine (see Section 2.3). In contrast, methoxy groups in dimethoxy analogs (e.g., Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate) reduce reactivity due to electron donation .
- Steric effects : Bulky substituents (e.g., phenylsulfonyl in dichlorophenyl derivatives) limit accessibility to the reaction center, as seen in discontinued products like Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate .
Reactivity in Nucleophilic Substitution
Evidence from hydrazine reactions with 2,4-dinitrophenyl derivatives (Table 2) highlights the kinetic advantages of nitro groups.
Key Insights :
- Leaving group ability : The 2,4-dinitrophenyl group facilitates nucleophilic substitution due to the strong electron-withdrawing nitro groups, which stabilize the transition state. Reactivity decreases with heavier leaving groups (e.g., –SO₂Ph vs. –OMe) due to poorer leaving ability and increased steric demands .
- Thermodynamics : Higher ΔH° and negative ΔS° values for sulfone derivatives indicate less favorable kinetics compared to methoxy analogs .
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